
2'-Chloro-5'-nitroacetophenone molecular
structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2'-Chloro-5'-nitroacetophenone

CAS No.: 23082-50-0

Cat. No.: B1582321 Get Quote

Topic: 2'-Chloro-5'-nitroacetophenone: Molecular Architecture, Synthesis, and

Pharmaceutical Utility Content Type: Technical Whitepaper / Application Note Audience:

Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary
2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) is a highly functionalized aromatic

building block critical to the synthesis of nitrogenous heterocycles, including indoles,

quinolines, and benzisoxazoles.[1][2][3][4] Its unique substitution pattern—featuring a

deactivated aromatic ring with orthogonal reactivity at the acetyl, nitro, and chloro positions—

makes it a versatile scaffold for diversifying privileged pharmacophores. This guide provides an

in-depth analysis of its structural properties, validated synthetic pathways, and strategic

applications in modern drug development.

Molecular Architecture & Physicochemical Profile
The molecule comprises an acetophenone core substituted at the ortho position with a chlorine

atom and at the meta position (relative to the acetyl group) with a nitro group. This specific

arrangement (2,5-substitution) creates a "push-pull" electronic system that is highly exploitable

in nucleophilic aromatic substitution (

) and reductive cyclization reactions.
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Table 1: Physicochemical Specifications
Property Value Note

IUPAC Name
1-(2-Chloro-5-

nitrophenyl)ethanone

CAS Number 23082-50-0

Molecular Formula

C

H

ClNO

Molecular Weight 199.59 g/mol

Melting Point 60–64 °C Crystalline solid

Appearance
White to pale yellow/green

crystals

Color depends on trace

impurities

Solubility Methanol, Ethyl Acetate, DCM Poorly soluble in water

Electronic Character Electron-deficient ring
Activated for

at C-2

Structural Visualization
The following diagram illustrates the connectivity and the cooperative directing effects that

govern the molecule's reactivity.
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Figure 1: Structural connectivity and reactivity hotspots. The electron-withdrawing nitro and

acetyl groups activate the C-2 chlorine for displacement.

Synthetic Pathways & Process Chemistry
The industrial synthesis of 2'-chloro-5'-nitroacetophenone is a classic example of

cooperative directing effects in electrophilic aromatic substitution.

Primary Route: Regioselective Nitration
The most efficient route involves the nitration of 2'-chloroacetophenone. The regioselectivity is

driven by the synergy between the acetyl and chloro substituents:

Acetyl Group (C-1): A strong electron-withdrawing group (EWG), it directs incoming

electrophiles to the meta positions (C-3 and C-5).

Chloro Group (C-2): A weak deactivator but an ortho/para director. It directs to C-3 (ortho), C-

5 (para), and C-6 (ortho).

Result: Both groups strongly favor substitution at C-5, leading to high regiochemical purity.

Protocol: Nitration of 2'-Chloroacetophenone
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Reagents: 2'-Chloroacetophenone (1.0 eq), Fuming Nitric Acid (HNO

, 1.2 eq), Concentrated Sulfuric Acid (H

SO

, solvent/catalyst).

Conditions: Low temperature (-5°C to 0°C) to prevent dinitration or oxidation of the acetyl

side chain.

Step-by-Step Methodology:

Preparation: Charge a glass-lined reactor with concentrated H

SO

and cool to -10°C.

Addition 1: Slowly add 2'-chloroacetophenone, maintaining internal temperature < 0°C.

Addition 2: Dropwise addition of fuming HNO

/H

SO

mixture. The exotherm must be strictly controlled.

Quench: Pour the reaction mixture onto crushed ice/water.

Isolation: The product precipitates as a solid. Filter, wash with cold water to remove acid, and

recrystallize from ethanol/water.
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Regioselectivity Logic
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Figure 2: Synthetic pathway illustrating the cooperative directing effects leading to the C-5 nitro

product.

Spectroscopic Characterization
For researchers verifying the identity of synthesized or purchased material, the following

spectroscopic signatures are diagnostic.

H NMR (400 MHz, CDCl

):

2.65 ppm (s, 3H): Acetyl methyl group (

).

7.65 ppm (d,

Hz, 1H): H-3' proton (ortho to Cl).
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8.25 ppm (dd,

Hz, 1H): H-4' proton.

8.50 ppm (d,

Hz, 1H): H-6' proton (deshielded by both Nitro and Carbonyl, appearing as a doublet due
to meta-coupling).

IR (ATR):

1690 cm

: C=O stretch (Ketone).

1530 & 1350 cm

: N-O stretch (Nitro, asymmetric/symmetric).

1090 cm

: Ar-Cl stretch.

Pharmaceutical Applications
The 2'-chloro-5'-nitroacetophenone scaffold is a "privileged structure" precursor. Its utility lies

in the ability to selectively manipulate its three functional handles.

A. Indole Synthesis (Bartoli & Leimgruber-Batcho)
While the Bartoli reaction typically uses nitroarenes, this scaffold is often reduced to the aniline

to access indoles via the Fischer Indole Synthesis or cyclized via reductive alkylation.

Pathway: Reduction of NO

NH

Condensation with aldehydes

Cyclization.
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B. Benzisoxazole Formation
Reaction with hydroxylamine (

) yields the oxime, which can undergo intramolecular nucleophilic aromatic substitution (

) displacing the chlorine atom to form 5-nitro-3-methyl-1,2-benzisoxazole. This is a key
intermediate for antipsychotic drugs (e.g., Risperidone analogs).

C. Chalcone Libraries
Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes yields nitro-

chalcones. These are extensively screened for:

Antimicrobial activity.

Tubulin polymerization inhibition (cancer therapy).
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Substituted Indoles
(Kinase Inhibitors)
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(Risperidone precursors)

Click to download full resolution via product page

Figure 3: Divergent synthesis pathways transforming the core scaffold into bioactive

heterocycles.

Safety & Handling (GHS)
Signal Word:WARNING

Hazard Statements:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Manipulate in a fume hood. Avoid dust formation. In case of contact, wash with

copious amounts of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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